1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
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Overview
Description
1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with a fluorophenyl group. The presence of the fluorine atom enhances its chemical stability and biological activity, making it a valuable molecule for various applications.
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with 2-fluorobenzaldehyde under acidic conditions. The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the pyrazolo[3,4-b]pyridine core.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds share a similar heterocyclic core and exhibit comparable biological activities.
2-Phenyl-1H-imidazo[4,5-b]pyridine:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl group, which enhances its chemical stability and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H8FN3O |
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Molecular Weight |
229.21 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C12H8FN3O/c13-9-3-1-2-4-10(9)16-12-8(7-14-16)5-6-11(17)15-12/h1-7H,(H,15,17) |
InChI Key |
MXVQTAQVQDEFJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=CC(=O)N3)C=N2)F |
Origin of Product |
United States |
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